N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 283.3 g/mol. This compound is primarily recognized for its stimulant properties and has been the subject of various scientific studies, particularly in the fields of chemistry and pharmacology. It is classified as a psychoactive substance due to its effects on neurotransmitter systems in the brain, which can enhance cognitive functions such as alertness and focus.
The synthesis of N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride typically involves several steps:
In industrial applications, similar synthetic routes are employed but are optimized for larger-scale production. This involves controlling temperature, pressure, and using high-purity reagents to ensure high yield and purity of the final product.
The molecular structure of N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride features a cyclohexane ring substituted with an ethyl group and a pyrrolidine moiety. The compound can be represented by its InChI key: PAFGCERGOZTDIG-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure.
InChI=1S/C13H26N2.2ClH/c1-2-15(11-12-8-9-14-10-12)13-6-4-3-5-7-13;;/h12-14H,2-11H2,1H3;2*1H
This structural information is crucial for understanding the compound's reactivity and interactions.
N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride can undergo several types of chemical reactions:
The outcomes of these reactions depend significantly on the specific reagents and conditions employed during the processes.
N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride is typically encountered as a crystalline solid. Its solubility characteristics in various solvents have not been extensively documented but are crucial for its application in laboratory settings.
The chemical properties include:
These properties are essential for understanding how this compound behaves in different experimental conditions.
N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride has several scientific applications:
These applications highlight the versatility of N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride across multiple scientific disciplines.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: